2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate
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Overview
Description
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is a chemical compound with the molecular formula C15H24N2O3 and a molecular weight of 280.37 g/mol . It is known for its unique structure, which includes an ethoxyethyl group, a diethylamino group, and a phenylcarbamate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate typically involves the reaction of 3-(diethylamino)phenyl isocyanate with 2-ethoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-(diethylamino)phenyl isocyanate+2-ethoxyethanol→2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with similar conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxyethyl N-(2-ethylphenyl)carbamate
- 2-Ethoxyethyl N-(3-trifluoromethylphenyl)carbamate
- 2-Ethoxyethyl N-(2,3-xylyl)carbamate
- 2-Ethoxyethyl N-(2,3-dichlorophenyl)carbamate
Uniqueness
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Biological Activity
2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate, identified by its CAS number 70146-08-6, is a chemical compound with a molecular formula of C15H24N2O3 and a molecular weight of 280.369 g/mol. This compound features a carbamate functional group, which plays a significant role in its biological activity. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, making it a candidate for pharmacological applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Preliminary studies suggest potential antimicrobial properties , although further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
The compound's biological activity can be attributed to several key factors:
- Carbamate Moiety : The carbamate group can undergo hydrolysis, leading to the formation of amines and alcohols, which may contribute to its biological effects.
- Nucleophilic Substitution : The diethylamino group can act as a nucleophile due to its electron-donating nature, allowing for various chemical reactions that may enhance biological activity.
- Acylation Reactions : The compound can react with acyl chlorides to form derivatives that may exhibit enhanced pharmacological properties.
HDAC Inhibition
Another line of research has focused on compounds with structural similarities acting as Histone Deacetylase (HDAC) inhibitors . These compounds have shown effectiveness in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While direct studies on this compound as an HDAC inhibitor are lacking, the potential for similar activity exists based on its structural features .
Drug Delivery Systems
Recent advancements in drug delivery systems (DDS) highlight the use of compounds with tertiary amines for pH-responsive drug release mechanisms. The incorporation of this compound into such systems could enhance drug stability and efficacy through targeted delivery to tumor cells .
Comparative Analysis
The following table summarizes similar compounds and their unique features compared to this compound:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
Methyl N-[3-(diethylamino)phenyl]carbamate | 56358-45-3 | C12H18N2O2 | Lacks ethoxy group; smaller molecular size |
2-(Diethylamino)ethyl [3-(octyloxy)phenyl]carbamate | Not available | C21H37ClN2O3 | Longer alkyl chain; increased lipophilicity |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate | Not available | C20H26ClN5O4 | Contains nitro and chloro substituents; increased reactivity |
Uniqueness : The combination of the ethoxy group and the diethylamino substitution on the phenyl ring distinguishes this compound from these similar compounds, potentially enhancing its biological activity and pharmacological profile.
Properties
CAS No. |
70146-08-6 |
---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-ethoxyethyl N-[3-(diethylamino)phenyl]carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-4-17(5-2)14-9-7-8-13(12-14)16-15(18)20-11-10-19-6-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,16,18) |
InChI Key |
RZHNDBVTCQOYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)NC(=O)OCCOCC |
Origin of Product |
United States |
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